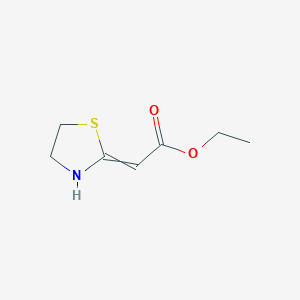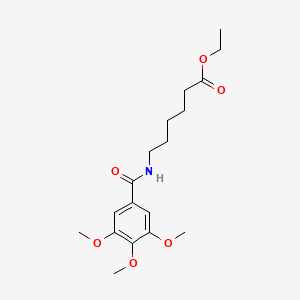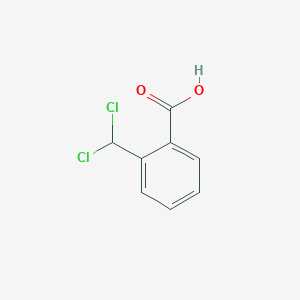![molecular formula C23H39NO2 B14667902 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol is an organic compound with a complex structure that includes a phenol group, a long alkyl chain, and a hydroxyimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with a long-chain alkyl halide, followed by the introduction of the hydroxyimino group through a reaction with hydroxylamine under controlled conditions. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol involves its interaction with various molecular targets. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyimino group may also play a role in modulating biological pathways by interacting with metal ions and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxy-5-pentadecylphenol: Lacks the hydroxyimino group, resulting in different chemical properties.
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-decylphenol: Has a shorter alkyl chain, affecting its solubility and reactivity.
Uniqueness
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol is unique due to the combination of its long alkyl chain and hydroxyimino group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C23H39NO2 |
|---|---|
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18-22(20(2)24-26)23(25)19-21/h17-19,25-26H,3-16H2,1-2H3/b24-20+ |
Clave InChI |
IGLMBQMXEQARKX-HIXSDJFHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1)/C(=N/O)/C)O |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1)C(=NO)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)


![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)

![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)
silane](/img/structure/B14667907.png)
![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)
![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)

